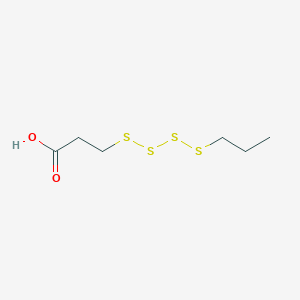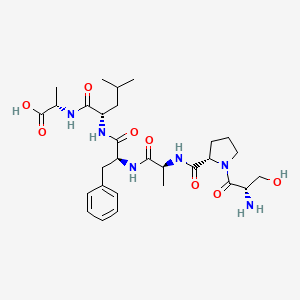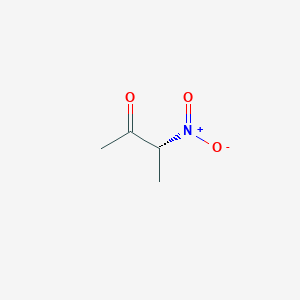
N-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzimidazole derivative with appropriate thioamide or thiourea under basic conditions.
Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thiazole rings.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Thiazole Derivatives: Compounds with thiazole rings.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups.
Uniqueness
N-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
519179-79-4 |
|---|---|
分子式 |
C17H13ClN4S |
分子量 |
340.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-(1-methylbenzimidazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H13ClN4S/c1-22-15-5-3-2-4-13(15)20-16(22)14-10-23-17(21-14)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,21) |
InChI 键 |
ARRCXKQJBKSKAN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14223656.png)
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)






![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
